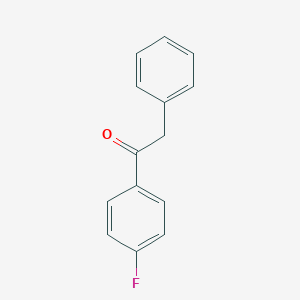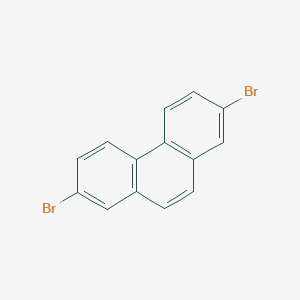
2,7-Dibromophénanthrène
Vue d'ensemble
Description
2,7-Dibromophenanthrene is an organic compound with the molecular formula C14H8Br2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, where two bromine atoms are substituted at the 2 and 7 positions of the phenanthrene ring. This compound is known for its solid crystalline form and is used as an intermediate in organic synthesis, particularly in the preparation of other organic compounds and materials for optoelectronic applications .
Applications De Recherche Scientifique
2,7-Dibromophenanthrene has several applications in scientific research, including:
Organic Electronics: It is used as a building block for the synthesis of semiconducting materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Photovoltaics: The compound is employed in the development of organic photovoltaic materials, contributing to the advancement of solar cell technology.
Material Science: It serves as an intermediate in the synthesis of conjugated polymers and small molecules for various optoelectronic devices.
Mécanisme D'action
Target of Action
2,7-Dibromophenanthrene is primarily used as an intermediate in the synthesis of semiconducting small molecules, oligomers, and polymers . Its primary targets are the molecular structures of these materials, where it contributes to the formation of extended conjugation and quinoxalines .
Mode of Action
The bromo-function groups at the 2,7-positions of 2,7-Dibromophenanthrene give rise to further C-C formation reactions to extend conjugation to its core structure . Additionally, its diketone can form quinoxalines via condensation with diamines . This interaction with its targets results in changes to the molecular structure of the resulting compounds, influencing their semiconducting properties .
Result of Action
The result of 2,7-Dibromophenanthrene’s action is the formation of semiconducting small molecules, oligomers, and polymers with specific electronic properties . For instance, it has been used in the development of pure organic-based phosphorescent light-emitting diodes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,7-Dibromophenanthrene can be synthesized through the bromination of phenanthrene. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in the presence of a solvent such as carbon tetrachloride or chloroform, and a catalyst like iron(III) chloride. The reaction conditions often require refluxing the mixture to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of 2,7-Dibromophenanthrene may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Dibromophenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds and extend the conjugation of the phenanthrene core.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with methoxy or tert-butyl groups.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions to form new carbon-carbon bonds.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include methoxyphenanthrene or tert-butylphenanthrene derivatives.
Coupling Products: Extended conjugated systems or polymers can be formed, which are useful in optoelectronic applications.
Comparaison Avec Des Composés Similaires
2,6-Dibromoanthraquinone: Another brominated polycyclic aromatic compound used in similar applications.
2,7-Dibromofluorene: A compound with a similar structure but different electronic properties due to the fluorene core.
Uniqueness: 2,7-Dibromophenanthrene is unique due to its specific substitution pattern, which allows for precise control over the electronic properties of the resulting materials. This makes it particularly valuable in the synthesis of semiconducting materials and optoelectronic devices .
Propriétés
IUPAC Name |
2,7-dibromophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDWMVTZPZDKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=CC(=C3)Br)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457765 | |
| Record name | 2,7-dibromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62325-30-8 | |
| Record name | 2,7-dibromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2,7-Dibromophenanthrene?
A1: 2,7-Dibromophenanthrene has the molecular formula C14H8Br2 and a molecular weight of 336.04 g/mol. While the abstract does not provide specific spectroscopic data, we can expect characteristic signals in techniques like 1H and 13C NMR, IR spectroscopy, and mass spectrometry.
Q2: Can you describe the historical context and milestones in the research of 2,7-Dibromophenanthrene?
A2: The provided research paper, "Conversion of 2,7-Dibromofluorene to 2,7-Dibromophenanthrene" [], directly points to a key historical milestone. This paper likely details a synthetic method for producing 2,7-Dibromophenanthrene from 2,7-Dibromofluorene. Further research is needed to uncover the full historical context and other potential milestones related to this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


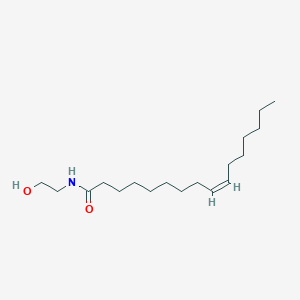
![(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B122369.png)
![(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride](/img/structure/B122374.png)
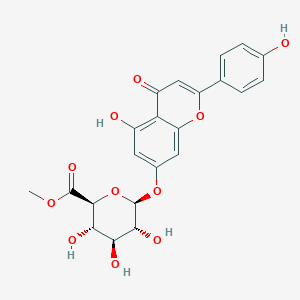
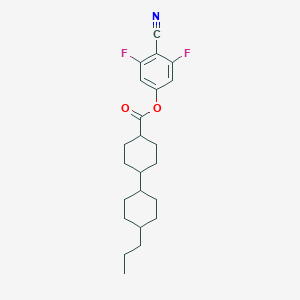
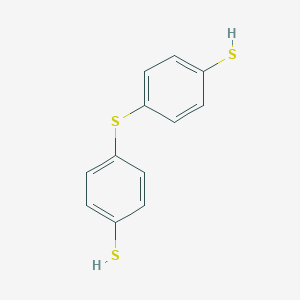
![5-Ethyl-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B122379.png)
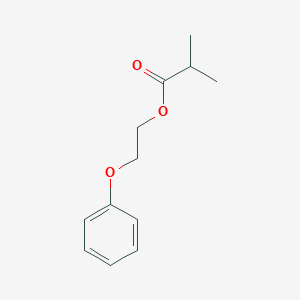
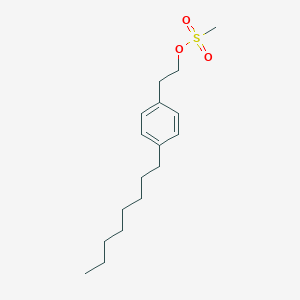
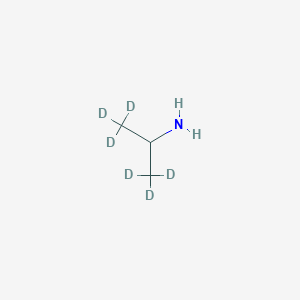
![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)
